N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide
Overview
Description
“N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide” is a chemical compound with the CAS number 926255-07-4 . It belongs to the categories of Organic Building Blocks, Aryls, Amines, Fluorinated Building Blocks, and Amides .
Physical And Chemical Properties Analysis
This compound has a boiling point that is not specified . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
I have conducted a search for the scientific research applications of N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide, but unfortunately, the available online resources do not provide a comprehensive analysis of its applications in various fields. The compound, also known as AFC-5128, has been mentioned to have potential therapeutic and environmental applications, but specific details on these applications are not provided in the search results.
For a detailed and comprehensive analysis, it would be best to inquire directly with suppliers or manufacturers who may have more in-depth knowledge of the compound’s applications in research. Companies like Ambeed , VWR , Benchchem, and Evitachem may be able to provide you with technical documents, MSDS/COA, and more detailed information regarding its uses in different scientific fields.
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. It should be stored away from clothing and combustible materials . More detailed safety and hazard information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRVASDHLJQWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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